2-Chloro-5-trimethylsilanylethynyl-pyridine

Beschreibung

Molecular Architecture and Isomerism

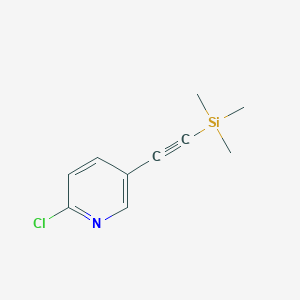

2-Chloro-5-trimethylsilanylethynyl-pyridine is a pyridine derivative characterized by a planar aromatic ring with nitrogen at position 1. The substituents include a chlorine atom at position 2 and a trimethylsilanylethynyl group (-C≡C-Si(CH₃)₃) at position 5. This configuration results in a linear ethynyl-silicon linkage and a chloropyridine moiety, with no geometric isomerism due to the triple bond’s rigidity and the pyridine ring’s aromatic stability.

The molecular formula is C₁₀H₁₂ClNSi , with a molecular weight of 209.75 g/mol . The SMILES notation CSi(C)C#CC1=CN=C(C=C1)Cl confirms the connectivity: the ethynyl group bridges the pyridine ring at position 5 to the trimethylsilyl moiety.

Key Structural Features:

| Feature | Position | Group | Functionality |

|---|---|---|---|

| Pyridine ring | 1 (N), 2 (Cl), 5 (C≡C-Si) | Aromatic N, Cl, Ethynyl-Si | Electron-withdrawing (N, Cl), steric bulk (Si) |

| Trimethylsilanylethynyl | 5 | -C≡C-Si(CH₃)₃ | Protecting group, reactive site for coupling |

| Chlorine | 2 | -Cl | Electrophilic substitution site |

Functional Group Analysis

The compound’s reactivity is governed by two primary functional groups:

Trimethylsilanylethynyl (TMS-Ethynyl) Moiety

- Electron-Withdrawing Effect : The trimethylsilyl group’s electronegativity and the ethynyl triple bond polarize the carbon-silicon bond, enhancing electrophilicity at the terminal carbon.

- Protecting/Activating Role : The TMS group stabilizes the ethynyl moiety against unwanted side reactions (e.g., polymerization) while facilitating coupling reactions under specific conditions.

- Steric Impact : The bulky trimethylsilyl group influences regioselectivity in reactions, directing incoming nucleophiles or electrophiles.

Chloropyridine Moiety

- Electrophilic Chlorine : The nitrogen atom’s electron-withdrawing resonance and inductive effects activate the C-Cl bond at position 2, making it susceptible to nucleophilic aromatic substitution (NAS).

- Meta vs. Ortho Reactivity : Unlike 3-chloropyridine (meta to N), the 2-chloro configuration maximizes electron withdrawal, increasing reactivity toward nucleophiles like amines or alkoxides.

Comparative Analysis with Analogous Trimethylsilylethynyl Pyridines

Structural Analogues

Reactivity Trends

- Chlorine Position : The 2-chloro derivative exhibits higher reactivity in NAS compared to 3-chloro analogues, as the nitrogen’s electron-withdrawing effect is more pronounced at ortho positions.

- Ethynyl Group Orientation : In 2-chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine, the TMS-ethynyl group at position 3 introduces steric hindrance, potentially slowing reactions at the ethynyl site.

- Coupling Reactions : The TMS-ethynyl group in all analogues participates in Sonogashira or Glaser couplings, but regioselectivity varies based on substituent positions.

Eigenschaften

IUPAC Name |

2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJKMVMYUJVZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442749 | |

| Record name | 2-Chloro-5-trimethylsilanylethynyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263012-81-3 | |

| Record name | 2-Chloro-5-trimethylsilanylethynyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sonogashira Coupling Approach

The most established and widely used method for preparing this compound is via a Sonogashira coupling reaction. This method couples 2-chloro-5-halopyridine (often the iodide derivative) with trimethylsilylacetylene under palladium catalysis.

- Starting materials: 2-chloro-5-iodopyridine and trimethylsilylacetylene

- Catalysts: Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI)

- Base: Triethylamine

- Solvent: Usually anhydrous organic solvents such as tetrahydrofuran (THF) or triethylamine itself

- Temperature: Around 20°C (room temperature)

- Reaction time: Approximately 5 hours

This method provides high yields (up to 99%) and excellent selectivity for the ethynylation at the 5-position of the pyridine ring.

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (bis-triphenylphosphine palladium(II) chloride) |

| Cocatalyst | CuI (copper(I) iodide) |

| Base | Triethylamine |

| Temperature | 20°C |

| Reaction Time | 5 hours |

| Yield | Up to 99% |

Mechanism Summary:

The palladium catalyst facilitates oxidative addition of the 2-chloro-5-iodopyridine, followed by transmetallation with the copper acetylide formed in situ from trimethylsilylacetylene and CuI. Reductive elimination yields the coupled product, 2-chloro-5-(trimethylsilanylethynyl)pyridine.

Research Findings and Data Analysis

Yield and Purity

The Sonogashira coupling method yields this compound in very high purity and yield. Literature reports yields close to 99%, indicating excellent efficiency and minimal side reactions.

Reaction Optimization

- Temperature: Mild conditions (around 20°C) suffice, avoiding decomposition or side reactions.

- Catalyst System: The combination of Pd(PPh₃)₂Cl₂ and CuI is essential for high activity.

- Base: Triethylamine acts both as a base and solvent in some cases, facilitating deprotonation of the acetylene.

Comparative Data Table

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-trimethylsilanylethynyl-pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

Coupling Reactions: The trimethylsilanylethynyl group can participate in coupling reactions like the Sonogashira coupling.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols can be used.

Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products:

Substitution Reactions: Products with different substituents replacing the chloro group.

Coupling Reactions: Products with extended conjugation or new carbon-carbon bonds.

Oxidation and Reduction Reactions: Products with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

2-Chloro-5-trimethylsilanylethynyl-pyridine serves as a crucial building block in organic synthesis. Its unique reactivity allows for the introduction of the pyridine ring into various organic frameworks, facilitating the formation of complex structures with diverse functionalities. It is particularly useful in cross-coupling reactions, which are essential for constructing intricate organic molecules.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Potential Drug Development

Research indicates that derivatives of this compound exhibit biological activity, making them candidates for drug discovery. The compound has been explored for its potential to modulate enzyme activity and influence receptor interactions, which are critical in therapeutic applications.

Case Study: Inhibition of Cytokine Production

A patent describes the use of this compound in developing pharmaceutical compositions aimed at inhibiting cytokine production related to chronic inflammatory diseases. The compound's ability to interact with biological pathways suggests its potential utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

Specialty Chemicals and Materials

The compound is also utilized in the production of specialty chemicals and materials with tailored properties. Its structural features enhance stability and solubility, making it suitable for various applications in material science, including the development of advanced polymers and coatings.

Table 2: Applications in Material Science

| Application Area | Description | Reference |

|---|---|---|

| Polymer Development | Enhances properties of synthetic polymers | |

| Coatings | Used in formulations for protective coatings |

Research Insights

Recent studies have highlighted the compound's role as a modulator of protein kinase D (PKD), which is implicated in several clinical conditions including cancer and cardiovascular diseases. This suggests that this compound could be further investigated for its therapeutic potential against these diseases .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-trimethylsilanylethynyl-pyridine depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Physical Properties

The following table compares 2-Chloro-5-trimethylsilanylethynyl-pyridine with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 263012-81-3 | C₁₀H₁₂ClNSi | 209.75 | Not reported | Cl, -C≡C-Si(CH₃)₃ |

| 2-Chloro-5-(trifluoromethyl)pyridine | Not reported | C₆H₃ClF₃N | 181.54 | Not reported | Cl, -CF₃ |

| 2-Chloro-5-methylpyridine | Not reported | C₆H₆ClN | 127.57 | Not reported | Cl, -CH₃ |

| 2-Chloro-5-iodopyridine | Not reported | C₅H₃ClIN | 239.44 | 99 | Cl, -I |

| 5-Amino-2-chloropyridine | 1072-98-6 | C₅H₅ClN₂ | 128.56 | Not reported | Cl, -NH₂ |

| 2-Chloro-5-cyanopyridine | 33252-28-7 | C₆H₃ClN₂ | 138.56 | Not reported | Cl, -CN |

| 2-Chloro-5-phenylpyrimidine | 22536-62-5 | C₁₀H₇ClN₂ | 190.63 | Not reported | Cl, phenyl group on pyrimidine ring |

Key Observations :

- Steric Effects : The trimethylsilylethynyl group in this compound introduces significant steric bulk compared to smaller substituents like -CH₃ or -CN .

- Electronic Effects : Electron-withdrawing groups (-CF₃, -CN) enhance electrophilic reactivity, while electron-donating groups (-NH₂) decrease it. The -C≡C-Si(CH₃)₃ group acts as a mild electron-withdrawing substituent due to the electronegativity of silicon .

- Melting Points : Only 2-Chloro-5-iodopyridine has a reported melting point (99°C ), likely due to stronger intermolecular forces from the heavy iodine atom .

Biologische Aktivität

2-Chloro-5-trimethylsilanylethynyl-pyridine (CAS No. 263012-81-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases and its applications in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring with a chloro substituent at the second position and a trimethylsilanylethynyl group at the fifth position. The presence of these functional groups enhances the compound's lipophilicity and stability, facilitating interactions with biological targets.

Target Interactions

The primary biological activity of this compound is attributed to its interaction with various protein kinases, particularly the PKD (protein kinase D) family. These kinases play critical roles in cellular signaling pathways that regulate cell proliferation, apoptosis, and immune responses .

- Inhibition of Protein Kinases : The compound has been shown to inhibit PKD enzymes, which are implicated in diverse cellular functions such as Golgi organization and plasma membrane transport . This inhibition can lead to altered cell signaling pathways that may contribute to its anticancer properties.

- Modulation of Cellular Functions : By affecting PKD activity, this compound may influence processes such as cell growth regulation, differentiation, and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity by inhibiting specific molecular targets involved in cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential utility in cancer therapeutics .

Other Biological Activities

In addition to its anticancer effects, the compound has been studied for other biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings .

- Potential as a Pharmaceutical Intermediate : Its unique chemical structure makes it a valuable intermediate in the synthesis of more complex organic molecules .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Cell Line Studies : In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through PKD modulation. For instance, treatment with this compound resulted in decreased viability in pancreatic cancer cells, highlighting its potential as a therapeutic agent .

- Mechanistic Insights : Detailed mechanistic studies have illustrated how this compound alters signaling pathways associated with cancer progression. This includes effects on downstream targets involved in cell cycle regulation and apoptosis .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-5-methylpyridine | Chlorine at position 2 | Intermediate for herbicides |

| 3-Chloro-2-trimethylsilanylethynyl-pyridine | Similar structure with different positions | Anticancer and antimicrobial potential |

| Pyrazolo[3,4-d]pyrimidine derivatives | Fused pyrimidine structure | Anticancer properties |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-trimethylsilanylethynyl-pyridine, and how can reaction efficiency be maximized?

Methodological Answer: The compound is typically synthesized via Sonogashira cross-coupling , which involves reacting 2-chloro-5-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper iodide co-catalyst, and a base like triethylamine. Key steps include:

- Reaction Conditions: Conduct the reaction under inert atmosphere (N₂/Ar) at 60–80°C in anhydrous THF or DMF.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield Optimization: Ensure strict anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC or GC-MS.

Reference to similar pyridine derivatives in (AldrichCPR) supports the use of palladium-mediated coupling for ethynyl-functionalized pyridines .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR: Identify the pyridine ring protons (δ 7.5–8.5 ppm) and the trimethylsilyl (TMS) group (singlet at δ 0.2 ppm for Si(CH₃)₃). The ethynyl proton is absent due to coupling with silicon.

- IR Spectroscopy: Confirm the C≡C stretch (~2100 cm⁻¹) and C-Si bond (~1250 cm⁻¹).

- Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ and characteristic fragmentation patterns (e.g., loss of TMS group).

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data regarding the electronic properties of this compound?

Methodological Answer:

- Validation Strategy: Compare density functional theory (DFT)-calculated HOMO/LUMO levels and electrostatic potential maps with experimental UV-Vis spectra and cyclic voltammetry data.

- Solvent Effects: Account for solvent polarity in computational models, as it influences electronic transitions.

- Purity Checks: Ensure the compound is free of decomposition products (e.g., via ¹H NMR), as improper storage (exposure to moisture/heat) can alter electronic properties .

Q. What strategies mitigate competing side reactions during the functionalization of this compound, particularly at the ethynyl position?

Methodological Answer:

- Protecting Groups: Temporarily protect the ethynyl group with a triisopropylsilyl (TIPS) moiety before functionalizing the pyridine ring.

- Catalyst Tuning: Use PdCl₂(PPh₃)₂ with lower catalyst loading (1–2 mol%) to minimize homocoupling of ethynyl groups.

- Temperature Control: Maintain reactions below 50°C to prevent desilylation. Monitor intermediates via LC-MS .

Safety and Handling

Q. What are the critical storage and handling protocols for this compound to prevent decomposition and ensure experimental reproducibility?

Methodological Answer:

- Storage: Store under inert gas (Ar) at –20°C in a desiccator to avoid hydrolysis of the TMS-ethynyl group.

- Decomposition Risks: Exposure to moisture generates HCl and silanol byproducts; verify purity via NMR before use.

- PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation of fine particles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.